molecular formula C5H7FO4 B1301775 Dimethyl fluoromalonate CAS No. 344-14-9

Dimethyl fluoromalonate

Cat. No. B1301775
Key on ui cas rn: 344-14-9
M. Wt: 150.1 g/mol
InChI Key: ZVXHZSXYHFBIEW-UHFFFAOYSA-N
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Patent
US05210272

Procedure details

A 3-neck, 5-L round-bottom flask equipped with a vacuum distillation head, a thermometer, and a magnetic stir bar was charged with dimethyl fluoromalonate (339 g assayed at 83% purity by VPC, 1.88 mol), benzyl alcohol (935 mL, 9.04 mol), toluene (846 mL), and p-toluenesulfonic acid monohydrate (21.5 g, 0.113 mol). The mixture was heated under vacuum (10-15 inches of Hg) until all of the toluene had distilled, then at 28-29 inches of Hg (water aspirator vacuum), the reaction temperature being maintained at 100° to 115° C. The progress of the reaction was monitored by 19F NMR. After a total of 7 hours, the heat was removed, and the mixture was allowed to cool, with continued stirring. When the temperature had lowered to 75° C., isopropanol (450 mL) was added. When the temperature had lowered to 55° C., hexane (1 L) was added. The product crystallized out and the mixture was placed in the freezer overnight. The product was filtered, washed with hexane (2xl L), sucked dry, and dried overnight in vacuo. The yield was 452 g (96% pure by weight). A second crop of 29 g was obtained from the combined filtrates and washings, for a total yield of 81%.
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
339 g
Type
reactant
Reaction Step Two
Quantity
935 mL
Type
reactant
Reaction Step Two
Quantity
21.5 g
Type
reactant
Reaction Step Two
Quantity
846 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([C:7]([O:9][CH3:10])=[O:8])[C:3]([O:5][CH3:6])=[O:4].C(O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.O.[C:20]1(C)[CH:25]=[CH:24][C:23](S(O)(=O)=O)=[CH:22][CH:21]=1>C1(C)C=CC=CC=1>[F:1][CH:2]([C:7]([O:9][CH2:10][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)=[O:8])[C:3]([O:5][CH2:6][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:4] |f:2.3|

Inputs

Step One
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
339 g
Type
reactant
Smiles
FC(C(=O)OC)C(=O)OC
Name
Quantity
935 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
21.5 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
846 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
had distilled
TEMPERATURE
Type
TEMPERATURE
Details
at 28-29 inches of Hg (water aspirator vacuum), the reaction temperature being maintained at 100° to 115° C
CUSTOM
Type
CUSTOM
Details
After a total of 7 hours, the heat was removed
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool, with continued stirring
CUSTOM
Type
CUSTOM
Details
had lowered to 75° C.
ADDITION
Type
ADDITION
Details
isopropanol (450 mL) was added
CUSTOM
Type
CUSTOM
Details
had lowered to 55° C.
ADDITION
Type
ADDITION
Details
hexane (1 L) was added
CUSTOM
Type
CUSTOM
Details
The product crystallized out
CUSTOM
Type
CUSTOM
Details
was placed in the freezer overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with hexane (2xl L)
CUSTOM
Type
CUSTOM
Details
sucked dry
CUSTOM
Type
CUSTOM
Details
dried overnight in vacuo
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
A second crop of 29 g was obtained from the combined filtrates and washings, for a total yield of 81%

Outcomes

Product
Name
Type
Smiles
FC(C(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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